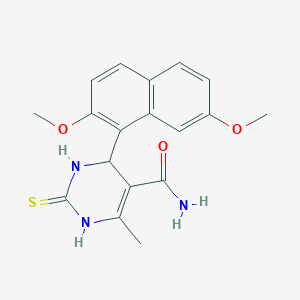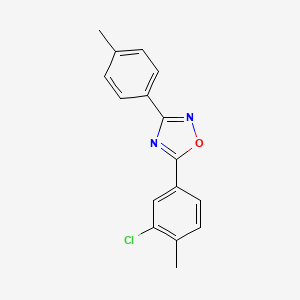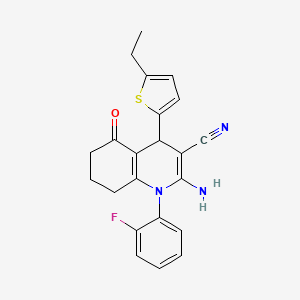![molecular formula C22H22N2O4 B11629377 Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11629377.png)
Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-DIETHYL 4-[(3-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by its unique structure, which includes ethyl groups at positions 3 and 6, and a 3-methylphenylamino group at position 4 of the quinoline ring, along with two carboxylate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-[(3-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Ethyl Groups: The ethyl groups can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.
Amination: The 3-methylphenylamino group is introduced through a nucleophilic substitution reaction using 3-methylaniline.
Carboxylation: The carboxylate groups are introduced by carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-DIETHYL 4-[(3-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
3,6-DIETHYL 4-[(3-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-DIETHYL 4-[(3-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.
Modulating Receptors: Binding to and modulating the activity of specific receptors on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
3,6-DIETHYL 4-[(3-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylate groups and the presence of the 3-methylphenylamino group make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H22N2O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
diethyl 4-(3-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-21(25)15-9-10-19-17(12-15)20(18(13-23-19)22(26)28-5-2)24-16-8-6-7-14(3)11-16/h6-13H,4-5H2,1-3H3,(H,23,24) |
Clé InChI |
QAECJQUEYNVTOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-methylphenyl)amino]methylidene]urea](/img/structure/B11629298.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B11629300.png)
![4-({[(2Z)-2-[(3,5-dichlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629302.png)


![(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
![2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629322.png)
![N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11629331.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629344.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629345.png)
![(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)
![N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11629366.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B11629382.png)
